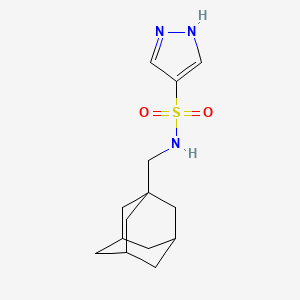![molecular formula C13H17N3O2S B7530080 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7530080.png)
2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a selective and potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. The inhibition of MAO-B has been shown to have beneficial effects in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
作用機序
The mechanism of action of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine involves the inhibition of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine, the compound increases the levels of these neurotransmitters in the brain, which can have beneficial effects in the treatment of neurodegenerative diseases and mood disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine are primarily related to its inhibition of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which can have beneficial effects on mood, cognition, and motor function. In addition, the compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine for lab experiments is its high potency and selectivity as an 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine inhibitor. This makes it a useful tool for studying the role of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine in various physiological and pathological processes. However, one limitation of the compound is that it may have off-target effects on other enzymes or receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine. One area of interest is the development of more potent and selective 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine inhibitors for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the compound's potential use in the treatment of mood disorders and other psychiatric conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential therapeutic applications.
合成法
The synthesis of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine involves the reaction of 4-bromomethyl-1-phenyl-1H-pyrazole with 2-methylsulfonyl ethylamine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a high yield and purity.
科学的研究の応用
2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine has been extensively studied for its potential therapeutic applications. The compound has been shown to be a potent and selective inhibitor of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In addition, the compound has also been investigated for its potential use in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-19(17,18)8-7-14-9-12-10-15-16(11-12)13-5-3-2-4-6-13/h2-6,10-11,14H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMCNENOUTXVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

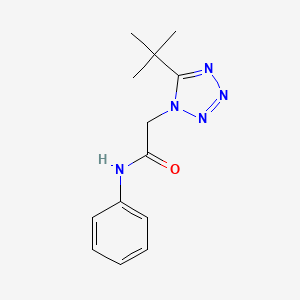
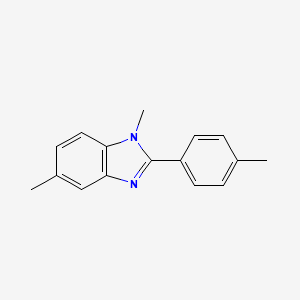
![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)
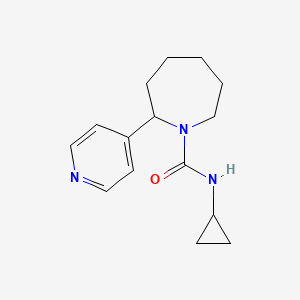
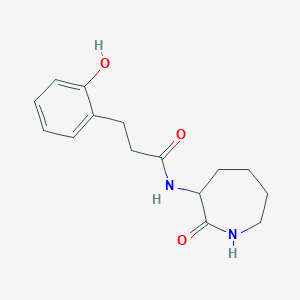
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)
![N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)
![5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7530051.png)
![N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)
![1-Cyclopropyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)urea](/img/structure/B7530057.png)
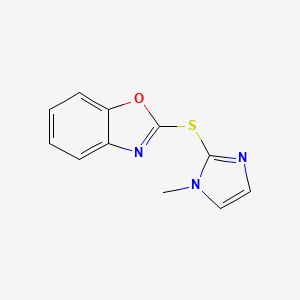
![2-[1-(4-Bromo-2-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7530067.png)
